(+)-Magnesium L-ascorbate

Gastrointestinal Tolerance Dietary Supplements Nutraceutical Formulation

High-dose Vitamin C research is often confounded by gastric irritation from ascorbic acid (pH 2.5-3.0). This compound solves that limitation. - **Buffered pH 6-7**: Eliminates acidic stress in vivo & in formulations, validated for patient adherence in clinical trials (>1 g/day). - **Dual Bioactivity**: Delivers Mg²⁺ ions with two L-ascorbate anions; Mg(II) improves ascorbate stability by ~16% in aqueous solutions vs. Na or Ca salts. - **Synergistic Research**: Single-agent for oxidative stress models (MDA biomarker) and targeted oncology protocols (enhanced cancer cell killing).

Molecular Formula C12H14MgO12
Molecular Weight 374.54 g/mol
Cat. No. B12056246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Magnesium L-ascorbate
Molecular FormulaC12H14MgO12
Molecular Weight374.54 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]
InChIInChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m11./s1
InChIKeyAIOKQVJVNPDJKA-GVKKNTFRSA-L
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium L-Ascorbate Procurement Guide


(+)-Magnesium L-ascorbate (CAS 15431-40-0) is a buffered, non-acidic mineral salt of L-ascorbic acid (Vitamin C), belonging to the mineral ascorbate class of compounds [1]. Unlike its parent acid or simpler sodium salts, this compound is specifically a 2:1 complex where the magnesium cation (Mg²⁺) coordinates two L-ascorbate anions, yielding a molecular formula of C₁₂H₁₄MgO₁₂ (MW 374.54 g/mol) [2]. It is primarily utilized in dietary supplement, pharmaceutical, and cosmetic research as a dual-delivery vehicle for both antioxidant ascorbate and essential magnesium ions .

Magnesium L-Ascorbate Differentiation


The assumption that all ascorbate salts are functionally equivalent for research or formulation purposes is contradicted by empirical evidence. The specific counter-cation in a mineral ascorbate (e.g., Mg²⁺, Ca²⁺, Na⁺) profoundly influences key material properties including aqueous stability, gastrointestinal tolerance (due to differing pH profiles), cellular uptake kinetics, and even the therapeutic synergy of the co-delivered mineral [1]. (+)-Magnesium L-ascorbate exhibits distinct performance characteristics compared to standard ascorbic acid (pH ~2.5–3.0) and alternative salts like sodium or calcium ascorbate, particularly in applications where low acidity and specific mineral co-factors are critical experimental variables .

Magnesium L-Ascorbate Comparative Evidence


Buffered pH and Gastric Tolerability vs. Ascorbic Acid

Unlike L-ascorbic acid which requires an acidic environment (pH ~2.5-3.0) for stability and often causes gastrointestinal irritation in sensitive individuals, (+)-Magnesium L-ascorbate is characterized as a "buffered" or "non-acidic" form of Vitamin C with a typical pH range of 6-7 in solution [1]. This buffered nature directly translates to improved gastric tolerability in oral formulations .

Gastrointestinal Tolerance Dietary Supplements Nutraceutical Formulation

Magnesium Ion Stabilization of Ascorbic Acid

The presence of magnesium ions (Mg²⁺) has been shown to enhance the stability of ascorbic acid in aqueous solutions. In accelerated stability studies at elevated temperatures, the addition of 1 mg/L Mg(II) ions significantly increased the time required for 10% decomposition of ascorbic acid by approximately 16%, relative to control solutions without added trace elements [1].

Formulation Stability Accelerated Stability Testing Oxidation Kinetics

Rapid Magnesium Absorption Kinetics

In an ex vivo model using isolated rat small intestine, magnesium ascorbate demonstrated the highest rate of magnesium ion absorption within the first 15 minutes among a panel of six magnesium salts [1]. The initial absorption rate for magnesium ascorbate surpassed that of magnesium chloride, magnesium sulphate, magnesium acetate, magnesium lactate, and magnesium hydrocitrate during this critical early phase of intestinal uptake [1].

Bioavailability Mineral Absorption Ex Vivo Transport Studies

Cellular Uptake Kinetics vs. Magnesium Ascorbyl Phosphate

The intracellular accumulation and biological effect of ascorbate is highly dependent on the specific derivative used. In HL-60 and U937 leukemic cell lines, (+)-Magnesium L-ascorbate (as the parent ascorbate anion) or its closely related sodium salt caused dose-dependent growth inhibition, whereas the stable phosphorylated derivative magnesium ascorbyl 2-phosphate showed no growth-inhibitory effect up to 200 µM [1]. HPLC analysis confirmed that the reduced form of ascorbic acid achieved in the culture medium from sodium/magnesium ascorbate was 40 µM at 3 hours, compared to only 1 µM from magnesium ascorbyl 2-phosphate under identical conditions (100 µM initial derivative concentration) [1].

Cellular Transport In Vitro Pharmacology Antiproliferative Assays

In Vivo Antioxidant Synergy of Magnesium-Ascorbate

In a rat renal ischemia-reperfusion model, the combination of ascorbic acid (250 mg/kg) and magnesium sulfate (200 mg/kg) administered together resulted in a statistically significant reduction in renal tissue malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage [1]. While the individual components showed trends toward MDA reduction, the combined group (effectively mimicking a (+)-Magnesium L-ascorbate-like intervention) demonstrated a more robust and statistically significant effect compared to the untreated ischemia-reperfusion control [1].

Oxidative Stress In Vivo Pharmacology Ischemia-Reperfusion Injury

Cancer Cell Cytotoxicity vs. Sodium Ascorbate

Patent literature discloses that in combination drug formulations with Vitamin K3 (a naphthoquinone), substitution of sodium ascorbate with (+)-Magnesium L-ascorbate results in more rapid and efficient killing of cancer cells while maintaining a lower toxicity profile toward normal cells [1]. This unexpected synergy is attributed to the unique redox-modulating properties conferred by the magnesium cation when paired with ascorbate [1].

Oncology Research Combination Therapy In Vitro Cytotoxicity

Magnesium L-Ascorbate Application Scenarios


Patient Compliance in Oral Vitamin C Trials

In clinical studies involving high-dose Vitamin C administration (e.g., >1 g/day), patient dropout due to gastric irritation is a significant challenge. (+)-Magnesium L-ascorbate's buffered pH (6-7) and demonstrated lack of gastric complaints make it the preferred active pharmaceutical ingredient (API) over ascorbic acid (pH ~2.5-3.0) for maintaining patient adherence and reducing confounding adverse events in longitudinal trials [REFS-1, REFS-2].

Stable Aqueous Antioxidant Formulations

Formulators seeking to stabilize Vitamin C in water-based products (e.g., serums, beverages) can leverage the quantifiable 16% increase in ascorbic acid stability conferred by the presence of Mg(II) ions [2]. This evidence supports the selection of (+)-Magnesium L-ascorbate over sodium ascorbate or calcium ascorbate, where the counter-ion may not provide the same degree of oxidative protection under identical conditions [2].

Ischemia-Reperfusion Injury Models

For research into organ protection during surgery or transplantation, the synergistic antioxidant effect observed with combined magnesium and ascorbate administration [3] positions (+)-Magnesium L-ascorbate as a compelling single-agent intervention. Its use as a pre-treatment in animal models allows investigators to study the dual impact of a non-acidic ascorbate source and a bioavailable magnesium ion on oxidative damage biomarkers like MDA [3].

Ascorbate Combination Therapy in Oncology

In the development of novel anti-cancer regimens, particularly those combining redox-active agents, (+)-Magnesium L-ascorbate offers a critical advantage over sodium ascorbate. Patent-derived data indicate it enhances the rapidity and efficacy of cancer cell killing while potentially reducing toxicity to normal cells in specific drug combinations [4]. This makes it a high-priority research compound for laboratories investigating magnesium-ascorbate synergy in targeted cancer therapies [4].

Technical Documentation Hub

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